Cbz-Val-Ala-DL-Asp-AcF, also known as Cbz-DL-Val-DL-Ala-DL-Asp-AcF, is a synthetic peptide-based compound that plays a significant role in biochemical research. This compound is classified as a pan-caspase inhibitor, which is crucial for studying apoptosis, the programmed cell death process. The compound is particularly effective against caspase-1 and other caspases, enzymes that are essential in the apoptotic pathway .
The compound can be sourced from various chemical suppliers and is categorized under synthetic peptides. Its molecular formula is , and it has a molecular weight of 469.48 g/mol . The compound's systematic name reflects its structure, indicating the presence of a benzyloxycarbonyl (Cbz) group, which serves as a protective group for the amino acid residues during synthesis.
The synthesis of Cbz-Val-Ala-DL-Asp-AcF typically involves the following steps:
In industrial settings, automated peptide synthesizers and high-performance liquid chromatography (HPLC) are often employed to enhance yield and purity.
The molecular structure of Cbz-Val-Ala-DL-Asp-AcF is characterized by:
The structural representation can be depicted using various chemical drawing software or databases like PubChem, which provides detailed structural data .
Cbz-Val-Ala-DL-Asp-AcF primarily undergoes substitution reactions due to its fluoromethylketone moiety. Key reactions include:
These reactions are significant for understanding the compound's mechanism of action in inhibiting caspases.
The mechanism of action for Cbz-Val-Ala-DL-Asp-AcF involves its irreversible inhibition of caspases. The fluoromethylketone group reacts with the active site cysteine residue of caspase enzymes, forming a covalent bond that prevents substrate processing. This inhibition effectively blocks the apoptotic pathway, making it a valuable tool for studying cell death mechanisms in various biological contexts .
These properties are critical for determining the appropriate conditions for handling and utilizing the compound in research applications .
Cbz-Val-Ala-DL-Asp-AcF has several applications in scientific research:
The development of caspase and cysteine protease inhibitors represents a transformative advancement in molecular biology and apoptosis research. The discovery of the Caenorhabditis elegans death gene ced-3 as a cysteine protease homolog in 1993 fundamentally reshaped our understanding of programmed cell death [3]. This breakthrough revealed that mammalian caspases (cysteine-aspartic proteases) function as central executioners of apoptosis through their specific cleavage after aspartic acid residues in target proteins. The subsequent identification of the interleukin-1β-converting enzyme (ICE, caspase-1) and CPP32 (caspase-3) established the caspase family as critical therapeutic targets [5].
Early pharmacological strategies focused on peptide-based inhibitors mimicking the natural substrate cleavage sites of caspases. The benzyloxycarbonyl (Cbz or Z) group emerged as a critical N-terminal capping moiety that enhanced cellular permeability while providing protease recognition specificity. Fluoromethylketone (FMK) derivatives were developed as irreversible inhibitors that form covalent bonds with the catalytic cysteine residue in the caspase active site [4]. This chemical approach culminated in the creation of broad-spectrum caspase inhibitors including z-VAD-fmk (Cbz-Val-Ala-Asp-fluoromethylketone), which became a gold standard research tool in apoptosis studies. Cbz-Val-Ala-DL-Asp-AcF represents a structural evolution of these early compounds, incorporating the non-natural amino acid acetylphenylalanine (AcF) to optimize specificity and stability profiles for research applications [6].
Table 1: Key Developments in Caspase Inhibitor Research
Time Period | Key Discovery/Innovation | Research Impact |
---|---|---|
Early 1990s | Identification of CED-3 protease in C. elegans | Established evolutionary conservation of apoptotic machinery |
Mid 1990s | Characterization of ICE/CPP32 proteases | Defined mammalian caspase family and substrate specificities |
Late 1990s | Development of FMK-derived peptide inhibitors (z-VAD-fmk) | Created first cell-permeable caspase inhibitors for experimental use |
2000s | Optimization with non-natural amino acids (AcF derivatives) | Enhanced specificity and metabolic stability of research compounds |
Cbz-Val-Ala-DL-Asp-AcF has served as an indispensable pharmacological tool for dissecting apoptotic pathways across diverse experimental systems. In spinal cord injury models, administration of the closely related inhibitor z-VAD-fmk significantly reduced histological damage markers including neutrophil infiltration, nitrotyrosine formation, and Bax/Bcl-2 dysregulation. Critically, it improved functional recovery of limb motor function in mice after trauma, demonstrating the therapeutic potential of caspase modulation in neurological injury [1]. The compound's ability to cross the blood-brain barrier (albeit limited) enables exploration of caspase involvement in central nervous system pathologies where apoptosis contributes significantly to tissue damage.
In radiation-induced brain injury models, intracerebroventricular administration of z-VAD-fmk reduced TUNEL-positive cells in the hypoglossal nucleus, concurrently suppressing caspase-3, -8, and -9 activation. This intervention significantly attenuated cytochrome c release from mitochondria, confirming the compound's ability to interrupt the intrinsic apoptotic pathway at the level of caspase activation [10]. Similarly, in lung cancer models, caspase inhibitors including z-VAD-fmk demonstrated anti-apoptotic effects in propyl gallate-treated Calu-6 and A549 cell lines. These protective effects correlated with modulation of reactive oxygen species (ROS) and glutathione (GSH) levels, suggesting complex interplay between oxidative stress and caspase-dependent cell death [9]. Beyond mammalian systems, these inhibitors have revealed unexpected apoptotic mechanisms in non-mammalian models, expanding our understanding of evolutionary cell death conservation.
Table 2: Research Applications of Caspase Inhibitors in Disease Models
Experimental Model | Key Findings | Mechanistic Insight |
---|---|---|
Spinal Cord Injury (Mice) | Reduced tissue damage, improved motor function | Inhibition of inflammation and apoptosis pathways [1] |
Radiation-Induced Brain Injury (Rat) | Decreased TUNEL+ cells, reduced cytochrome c release | Blockade of intrinsic apoptotic pathway [10] |
Lung Cancer Cell Lines (Calu-6, A549) | Attenuated propyl gallate-induced apoptosis | Modulation of ROS/GSH pathways [9] |
T-cell Proliferation Studies | Suppressed mitogen-induced proliferation | Caspase-independent immunomodulatory effects [4] |
The molecular architecture of Cbz-Val-Ala-DL-Asp-AcF exemplifies rational design principles for protease inhibition through substrate analog mimicry. The inhibitor contains four critical structural components that mirror natural caspase substrates: (1) The N-terminal Cbz group provides hydrophobic interactions while mimicking the P4 residue of natural substrates; (2) Valine at P3 position contributes to binding pocket specificity; (3) Alanine at P2 serves as a structural spacer; and (4) Aspartic acid at P1 forms essential hydrogen bonds with catalytic residues in the caspase active site [3] [5]. The incorporation of DL-Asp (aspartic acid) rather than L-Asp enhances metabolic stability against proteolytic degradation, while the acetylphenylalanine (AcF) warhead provides an electrophilic trap for the catalytic cysteine residue.
Structural biology studies reveal that effective ICE/CPP32 inhibitors must accommodate the S1-S4 substrate binding pockets. The P1 aspartic acid residue is absolutely required for specificity toward apoptotic caspases rather than other cysteine proteases. The P4 benzyloxycarbonyl moiety occupies a deep hydrophobic pocket that varies significantly among caspase family members, explaining the differential sensitivity of caspases to various inhibitors [5]. This exquisite specificity is demonstrated in studies where z-VAD-fmk failed to inhibit caspase-2 activation in adenosine analog-induced astrocytoma cell apoptosis, highlighting the limitations of broad-spectrum inhibitors against specific caspase isoforms [2]. The structural insights gained from these compounds have informed the development of second-generation inhibitors with improved selectivity profiles for individual caspases, advancing both basic research and therapeutic discovery.
Table 3: Structural Components of Cbz-Val-Ala-DL-Asp-AcF and Their Functions
Structural Component | Position | Function | Molecular Target |
---|---|---|---|
Benzyloxycarbonyl (Cbz) | P4 | Enhances hydrophobicity and cell permeability | S4 hydrophobic pocket |
Valine | P3 | Determines backbone conformation | S3 binding pocket |
Alanine | P2 | Space optimization | S2 pocket |
Aspartic Acid (DL-Asp) | P1 | Essential substrate recognition | S1 catalytic pocket |
Acetylphenylalanine (AcF) | Warhead | Electrophilic trap for cysteine | Catalytic Cys residue |
The development trajectory from early peptide aldehydes to optimized compounds like Cbz-Val-Ala-DL-Asp-AcF illustrates how structural biology insights have driven caspase inhibitor design. These compounds remain indispensable for elucidating caspase functions beyond apoptosis, including their newly recognized roles in cellular differentiation, inflammation, and neural plasticity. As research tools, they continue to reveal novel aspects of cell death biochemistry while providing templates for therapeutic development targeting dysregulated proteolysis in human disease [7] [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: